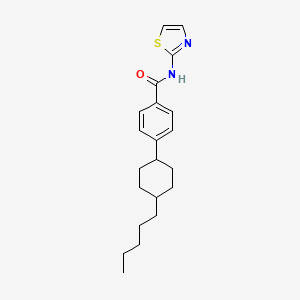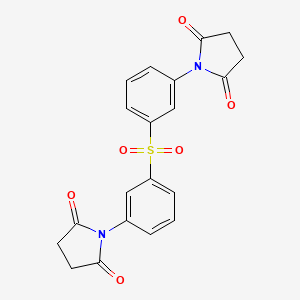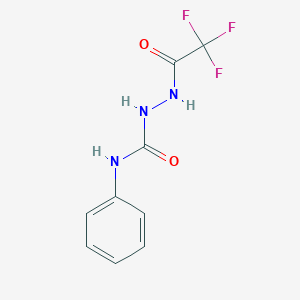![molecular formula C12H20N2O2 B15149533 ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15149533.png)
ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is an ester compound that features a pyrazole ring. Esters are organic compounds derived from carboxylic acids and alcohols, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. This particular compound is notable for its pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and alcohol are refluxed with a strong acid like sulfuric acid. The reaction can be represented as follows:
R-COOH+R’-OH→R-COOR’+H2O
In this case, the carboxylic acid would be 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid, and the alcohol would be ethanol.
Industrial Production Methods
Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor with a catalyst. The reaction conditions are optimized for high yield and purity, often involving elevated temperatures and pressures.
化学反応の分析
Types of Reactions
Ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the carboxylic acid and alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
作用機序
The mechanism of action of ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
類似化合物との比較
Ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can be compared with other esters and pyrazole-containing compounds:
Ethyl acetate: A simpler ester used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Pyrazole derivatives: Compounds like 1H-pyrazole-3-carboxylic acid, which have similar biological activities.
The uniqueness of this compound lies in its specific structure, combining the ester functional group with a pyrazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H20N2O2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
ethyl 2-(3-propan-2-ylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C12H20N2O2/c1-5-11(12(15)16-6-2)14-8-7-10(13-14)9(3)4/h7-9,11H,5-6H2,1-4H3 |
InChIキー |
KKKHZHJKSVQQBK-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)OCC)N1C=CC(=N1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149470.png)
![2-[(4-Phenylbutyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B15149473.png)
![N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B15149478.png)

![N-(4-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B15149500.png)
![2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B15149504.png)

![N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide](/img/structure/B15149510.png)

![1-[6-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B15149512.png)


![4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B15149519.png)
![(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B15149521.png)
